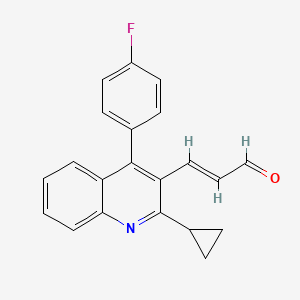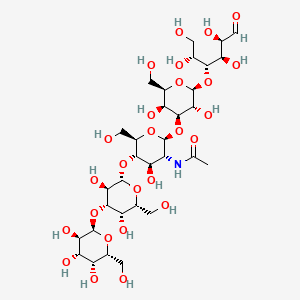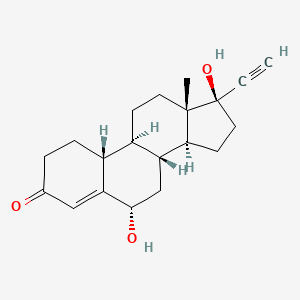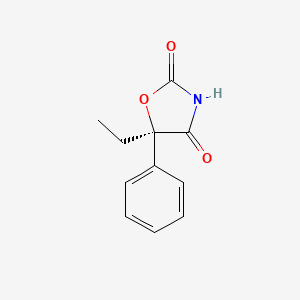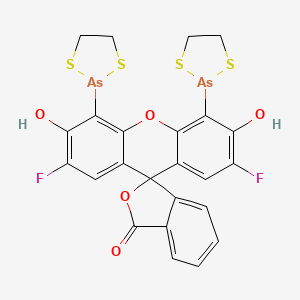
F2FlAsH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes two dithiarsolan groups, two fluorine atoms, and a spiro[2-benzofuran-3,9’-xanthene] core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves multiple steps, starting with the preparation of the spiro[2-benzofuran-3,9’-xanthene] core. This core is then functionalized with dithiarsolan groups and fluorine atoms. The reaction conditions typically involve the use of arsenic trioxide and thiol reagents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the arsenic groups to their lower oxidation states.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced arsenic compounds, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a cytotoxic agent against cancer cells.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Mécanisme D'action
The mechanism of action of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interact with proteins and enzymes, disrupting cellular processes and inducing apoptosis in cancer cells . The presence of arsenic in the dithiarsolan groups enhances its reactivity and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3,2-dithiarsolan-2-yl)aniline: Another arsenic-containing compound with cytotoxic properties.
2-Chloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-7-dodecyl-3,6-dihydroxy-9H-xanthen-9-one: A similar compound with a different substitution pattern.
Uniqueness
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its combination of dithiarsolan groups, fluorine atoms, and spiro[2-benzofuran-3,9’-xanthene] core
Propriétés
IUPAC Name |
4',5'-bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16As2F2O5S4/c27-15-9-13-21(17(19(15)29)25-34-5-6-35-25)32-22-14(10-16(28)20(30)18(22)26-36-7-8-37-26)24(13)12-4-2-1-3-11(12)23(31)33-24/h1-4,9-10,29-30H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZJRVOJEMVHHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C3C(=CC(=C2O)F)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C(=C6O3)[As]7SCCS7)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16As2F2O5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334611 |
Source


|
| Record name | 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912934-89-5 |
Source


|
| Record name | 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

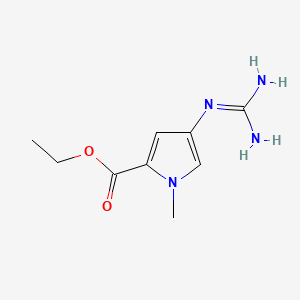
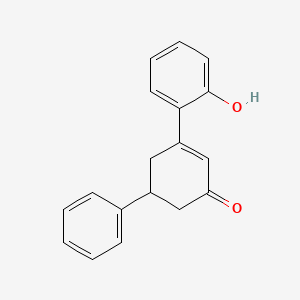
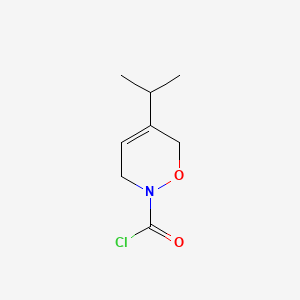
![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B569241.png)
